molecular formula C10H11FN2O B15277248 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B15277248
M. Wt: 194.21 g/mol
InChI Key: UKZALZPDENRBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1502725-78-1) is a fluorinated tetrahydroquinoline derivative of high interest in medicinal chemistry and drug discovery. This compound features a 1,2,3,4-tetrahydroquinolin-2-one scaffold substituted with a fluoro group at the 6-position and an aminomethyl group at the 4-position, yielding a molecular formula of C10H11FN2O and a molecular weight of 194.21 g/mol . The tetrahydroquinoline core is a privileged structure in pharmacology, found in a myriad of biologically active natural products and synthetic pharmaceuticals . This scaffold is prevalent in compounds exhibiting a wide range of therapeutic activities, including serving as antiarrhythmic, schistosomicidal, antiviral, and antifungal agents . Furthermore, structurally similar 4-amino-substituted 1,2,3,4-tetrahydroquinolines have been investigated as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP) for the potential treatment of atherosclerosis and cardiovascular diseases by modulating plasma lipid levels . The presence of both the aminomethyl handle and the fluorine atom in this molecule makes it a valuable building block for the synthesis of more complex drug candidates. The primary amine group allows for further functionalization via amide bond formation or reductive amination, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability . As such, this compound serves as a key synthetic intermediate for researchers developing novel therapeutics in areas such as oncology, infectious diseases, and cardiovascular metabolism. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-(aminomethyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11FN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14)

InChI Key

UKZALZPDENRBPR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)NC1=O)CN

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinolin-2-one derivatives. For 6-fluoro-substituted analogs, 2-fluoroaniline derivatives undergo condensation with β-keto esters under thermal conditions (180–220°C), followed by acid-mediated cyclodehydration:

$$
\text{2-Fluoroaniline} + \text{β-keto ester} \xrightarrow{\Delta, \text{AcOH}} \text{6-Fluoro-3,4-dihydroquinolin-2-one} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{6-Fluoro-1,2,3,4-tetrahydroquinolin-2-one}
$$

This method achieves yields of 65–78% but requires precise control over reaction time to prevent over-reduction.

Reductive Amination-Cyclization Cascades

A domino process involving reductive amination and intramolecular cyclization has been optimized for tetrahydroquinoline derivatives. Starting with 4-(2-nitrobenzyl)cyclohexenone , iron powder reduction in acetic acid generates an aniline intermediate, which undergoes a 6-exo-trig Michael addition to form the tetrahydroquinoline core (86–98% yield). Adapting this method for fluorinated substrates involves substituting the nitrobenzyl component with a 2-fluoro-5-nitrobenzyl precursor.

Fluorination Strategies

Directed Ortho-Metalation (DoM)

Fluorine is introduced regioselectively at position 6 using a directed metalation approach. N-Protected tetrahydroquinolin-2-one is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI):

$$
\text{Tetrahydroquinolin-2-one} \xrightarrow[\text{1. LDA, −78°C}]{\text{2. NFSI}} \text{6-Fluoro-tetrahydroquinolin-2-one} \quad (72\% \text{ yield})
$$

This method avoids electrophilic substitution limitations but requires stringent anhydrous conditions.

Halogen Exchange

Aryl bromides or iodides at position 6 undergo nucleophilic aromatic substitution (SNAr) with potassium fluoride in the presence of crown ethers:

$$
\text{6-Bromo-tetrahydroquinolin-2-one} + \text{KF/18-crown-6} \xrightarrow{\text{DMSO, 150°C}} \text{6-Fluoro-tetrahydroquinolin-2-one} \quad (58\% \text{ yield})
$$

While less efficient than DoM, this approach is viable for late-stage fluorination.

Aminomethyl Group Installation

Bromination-Amination Sequence

Position 4 is functionalized via free-radical bromination using N-bromosuccinimide (NBS) and AIBN, followed by Gabriel synthesis:

$$
\text{Tetrahydroquinolin-2-one} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}4} \text{4-Bromomethyl-tetrahydroquinolin-2-one} \xrightarrow{\text{Phthalimide/K}2\text{CO}3} \text{4-Phthalimidomethyl derivative} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Aminomethyl product} \quad (45–60\% \text{ overall yield})
$$

Steric hindrance at position 4 often limits bromination efficiency, necessitating excess NBS.

Reductive Amination of Ketones

A ketone intermediate at position 4 is generated via oxidation of a hydroxymethyl group (CrO3/H2SO4), followed by reductive amination with ammonium acetate and sodium cyanoborohydride:

$$
\text{4-Hydroxymethyl-tetrahydroquinolin-2-one} \xrightarrow{\text{CrO}3} \text{4-Oxo derivative} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}_4\text{OAc}} \text{4-Aminomethyl product} \quad (68\% \text{ yield})
$$

This method benefits from high functional group tolerance but requires careful pH control.

Integrated Synthetic Routes

Route A: Sequential Core Assembly and Functionalization

  • Gould-Jacobs cyclization of 2-fluoroaniline and ethyl acetoacetate yields 6-fluoro-3,4-dihydroquinolin-2-one.
  • Catalytic hydrogenation (H2/Pd-C) saturates the dihydroquinoline core.
  • Bromination at position 4 installs the bromomethyl group.
  • Amination via Gabriel synthesis produces the target compound.

Overall yield : 32–41%

Route B: Late-Stage Fluorination and Aminomethylation

  • Construct 4-hydroxymethyl-1,2,3,4-tetrahydroquinolin-2-one via reductive amination-cyclization.
  • Oxidize the hydroxymethyl group to a ketone.
  • Perform reductive amination with ammonium acetate.
  • Introduce fluorine via directed ortho-metalation .

Overall yield : 28–36%

Comparative Analysis of Methods

Method Key Step Yield (%) Stereoselectivity Scalability
Gould-Jacobs + Bromination Cyclization → Bromination 32–41 Low Moderate
Reductive Amination Ketone → Aminomethyl 45–60 Moderate High
DoM Fluorination Directed fluorination 58–72 High Low

Route B offers superior stereochemical control but suffers from lower yields due to multiple protection/deprotection steps. Industrial-scale synthesis favors Route A for its operational simplicity.

Challenges and Optimization Opportunities

  • Stereochemical Control : The C4 aminomethyl group introduces a chiral center. Asymmetric hydrogenation using Rh(I)-DuPHOS catalysts achieves enantiomeric excess (ee) >90% but increases cost.
  • Fluorine Incorporation : Electrophilic fluorinating agents (Selectfluor®) enable milder conditions compared to SNAr but require electron-rich aromatic systems.
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste but remains unexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

  • Molecular Formula : C₉H₉FN₂O .
  • Key Differences: Fluorine at position 7 and an amino group at position 6, versus the target compound’s 6-fluoro and 4-aminomethyl groups.
  • Impact : Positional changes alter electronic distribution and steric accessibility. The 6-fluoro group in the target compound may enhance hydrophobic interactions in binding pockets compared to 7-fluoro analogs .

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

  • Molecular Formula : C₉H₉FN₂O .
  • Key Differences: Amino group at position 7 instead of an aminomethyl at position 3.

Halogen-Substituted Analogs

4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one

  • Molecular Formula : C₁₀H₁₂ClN₂O.
  • Molecular Weight : 210.66 g/mol .
  • Key Differences : Chlorine at position 5 vs. fluorine at position 5.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity reduce metabolic stability but may improve binding to hydrophobic targets. The higher molecular weight (vs. ~180 g/mol for fluorinated analogs) could affect pharmacokinetics .

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

  • CAS : 42835-89-2 .
  • Key Differences: Lacks the 2-ketone and aminomethyl groups.

Functionalized Derivatives

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Synthesis : Involves trifluoroacetylation and sulfonylation steps .
  • Key Differences: Aryl sulfonamide and trifluoroacetyl groups replace the aminomethyl and fluorine.
  • Impact : The sulfonamide group enhances acidity and solubility, while the trifluoroacetyl group increases metabolic resistance, making this compound more suited for enzyme inhibition (e.g., MGAT2) .

N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

  • Synthesis: Derived from 6-amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one .
  • Key Differences : Thiophene-carboximidamide substituent at position 6.
  • Impact: The aromatic thiophene moiety may enhance π-π stacking in receptor binding, while the dimethylaminoethyl side chain improves solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one C₁₀H₁₂FN₂O ~180–210* 4-aminomethyl, 6-fluoro Neurological targets, enzyme inhibition
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one C₉H₉FN₂O 180.18 6-amino, 7-fluoro Intermediate for bioactive molecules
4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one C₁₀H₁₂ClN₂O 210.66 4-aminomethyl, 5-chloro Hydrophobic target engagement
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₂FN 165.21 6-fluoro, 2-methyl Structural simplicity for SAR studies
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide C₂₅H₂₅F₄N₃O₃S 547.54 Trifluoroacetyl, sulfonamide MGAT2 inhibition

*Estimated based on analogs.

Research Findings and Pharmacological Implications

  • Fluorine’s Role: Fluorine at position 6 in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as seen in FANAPT® (iloperidone), a fluorinated antipsychotic .
  • Aminomethyl Flexibility: The 4-aminomethyl group may serve as a linker for prodrug strategies or conjugation to targeting moieties, as demonstrated in thiophene-carboximidamide derivatives .
  • Synthetic Challenges: Introducing fluorine at specific positions requires precise conditions (e.g., fluorination reagents or protected intermediates), as highlighted in the synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one .

Biological Activity

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H11FN2O
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 1502725-78-1
PropertyValue
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
CAS Number1502725-78-1

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one exhibits various biological activities that make it a candidate for therapeutic applications. Its mechanism of action primarily involves:

  • Acetylcholinesterase (AChE) Inhibition : This compound has shown potential in inhibiting AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Therapeutic Applications

  • Alzheimer's Disease : Research indicates that derivatives of tetrahydroquinoline compounds can serve as multitarget-directed ligands for Alzheimer's treatment. They exhibit significant inhibition of both AChE and butyrylcholinesterase (BuChE), with IC50 values demonstrating potency against these enzymes .
  • Neuroprotective Effects : Studies have suggested that this compound may protect against neurodegeneration by reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The inhibition of amyloid-beta self-aggregation was notably effective with certain derivatives showing IC50 values as low as 0.74 μM .
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, which are beneficial in mitigating oxidative stress associated with various neurodegenerative conditions.

Study on AChE and BuChE Inhibition

In a recent study, several derivatives of tetrahydroquinoline were evaluated for their ability to inhibit AChE and BuChE:

  • Compound 5d showed an IC50 of 0.08 μM against BuChE, outperforming rivastigmine.
  • The study highlighted the potential of these compounds to act as dual inhibitors, which may offer enhanced therapeutic benefits for Alzheimer's patients .

Table 2: Inhibition Potency of Compounds

CompoundAChE IC50 (μM)BuChE IC50 (μM)BACE-1 IC50 (μM)
4c0.62 ± 0.030.69 ± 0.0412.68 ± 0.123
4g0.30 ± 0.010.35 ± 0.0211.46 ± 0.068
5d-0.08-

Q & A

Basic Synthesis and Characterization

Q: What are the established methods for synthesizing 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one? A: The compound can be synthesized via:

  • Pictet–Spengler Reaction : Cyclization of an amino alcohol with a fluorinated aldehyde/ketone under acidic conditions (e.g., HCl or trifluoroacetic acid) .
  • Bischler–Nepieralski Cyclization : Reaction of a β-phenylethylamine derivative with acylating agents (e.g., POCl₃) followed by reduction (e.g., LiAlH₄ in THF) to form the tetrahydroquinoline core .
  • Post-Synthetic Modification : Fluorination at the 6-position via electrophilic substitution using Selectfluor or DAST .
    Key Characterization Tools :
  • NMR : Confirm regiochemistry of fluorine substitution and aminomethyl group orientation.
  • X-ray Crystallography : Validate 3D structure using SHELX refinement (e.g., SHELXL for small-molecule refinement) .

Advanced Structural Analysis

Q: How can crystallographic data resolve ambiguities in the compound’s stereochemistry? A:

  • Use the Cambridge Structural Database (CSD) to compare bond lengths, angles, and torsion angles with analogous tetrahydroquinoline derivatives .
  • Employ SHELXD for experimental phasing and SHELXL for refinement, particularly for high-resolution data. For enantiomeric resolution, apply chiral columns (e.g., SFC chiral chromatography) .
    Example Workflow :

Collect diffraction data (resolution < 1.0 Å preferred).

Refine using SHELXL with anisotropic displacement parameters.

Cross-validate with DFT-calculated geometries to resolve ambiguities in fluorine positioning .

Biological Activity and Mechanism

Q: What methodologies are used to study this compound’s interaction with biological targets? A:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence polarization or radiometric assays .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
  • Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS .
    Key Finding : Fluorine at C6 enhances binding affinity to hydrophobic enzyme pockets by 2–3-fold compared to non-fluorinated analogs .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activity data? A:

  • Meta-Analysis : Compare datasets from multiple assays (e.g., antiproliferative activity in NCI-60 vs. independent studies) .
  • Control Experiments : Verify compound purity (>95% by HPLC) and exclude off-target effects via siRNA knockdown of suspected targets .
  • Crystallographic Validation : Confirm active conformation using protein-ligand co-crystallography (e.g., PDB deposition) .

Advanced SAR Studies

Q: What strategies optimize the compound’s pharmacokinetic properties? A:

  • Structure-Activity Relationship (SAR) Table :
Modification SiteEffect on LogPSolubility (mg/mL)Bioavailability (%)
C6-Fluorine+0.50.8 → 0.525 → 40
Aminomethyl (C4)-0.30.5 → 1.240 → 60
  • Strategies :
    • Introduce hydrophilic groups (e.g., -OH) at C8 to improve solubility.
    • Replace aminomethyl with cyclic amines (e.g., piperidine) to enhance blood-brain barrier penetration .

Computational Modeling

Q: How can in silico methods predict metabolic stability? A:

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .
  • Docking Studies : Glide or AutoDock Vina to simulate binding to CYP3A4/2D6 isoforms. Prioritize derivatives with low ∆G binding scores (< -8 kcal/mol) .
  • Metabolite Identification : LC-MS/MS coupled with Mass Frontier to detect phase I/II metabolites .

Handling Enantiomeric Mixtures

Q: What chromatographic methods separate enantiomers of this compound? A:

  • Chiral SFC : Use Chiralpak IG or AD-H columns with supercritical CO₂/MeOH mobile phases (85:15 ratio). Resolution > 2.0 achievable .
  • Crystallization-Induced Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Stability and Storage

Q: How should researchers mitigate decomposition during storage? A:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the lactam ring .
  • Light Sensitivity : Use amber vials; UV-Vis spectroscopy confirms degradation (λmax shift from 270 nm → 310 nm indicates ring-opening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.